molecular formula C14H20O4 B12583813 5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione CAS No. 647008-17-1

5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B12583813
CAS No.: 647008-17-1
M. Wt: 252.31 g/mol
InChI Key: FHBNWFPFVOWBAV-UHFFFAOYSA-N
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Description

5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione is a complex organic compound with a unique structure that includes a hydroxyhexyl side chain, a methoxy group, and a methyl group attached to a cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione can be achieved through several synthetic routes. One common method involves the use of sulfur ylides and alkynes. The reaction typically proceeds through a series of steps, including Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . The reaction conditions often involve the use of dimethylsulfonium acylmethylides and dialkyl acetylenedicarboxylates .

Industrial Production Methods

Industrial production of this compound may involve the use of biorefineries, where biomass-derived furan platform chemicals are utilized . This approach is more sustainable and environmentally friendly compared to traditional methods that rely on crude oil.

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the methoxy or hydroxyhexyl groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

647008-17-1

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

5-(1-hydroxyhexyl)-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C14H20O4/c1-4-5-6-7-11(15)10-8-12(16)14(18-3)9(2)13(10)17/h8,11,15H,4-7H2,1-3H3

InChI Key

FHBNWFPFVOWBAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC(=O)C(=C(C1=O)C)OC)O

Origin of Product

United States

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